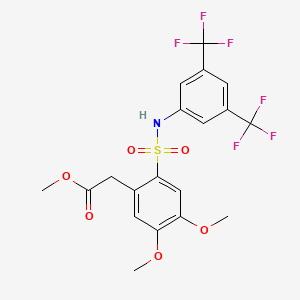

Methyl (2-(((3,5-bis(trifluoromethyl)phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate

Description

Methyl (2-(((3,5-bis(trifluoromethyl)phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate is a synthetic sulfonamide derivative characterized by a trifluoromethyl-substituted phenylamine core, a sulfonyl bridge, and a dimethoxyphenylacetate ester group. The compound’s structure combines electron-withdrawing trifluoromethyl groups (enhancing metabolic stability and lipophilicity) with methoxy substituents (modulating solubility and electronic effects).

Properties

IUPAC Name |

methyl 2-[2-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F6NO6S/c1-30-14-4-10(5-17(27)32-3)16(9-15(14)31-2)33(28,29)26-13-7-11(18(20,21)22)6-12(8-13)19(23,24)25/h4,6-9,26H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTZOQUTGBFRGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F6NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as (s)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether, are known to act as organocatalysts. They can catalyze a variety of bond-forming reactions such as C-C, C-N, C-O, C-S, and C-Hal in high yields and excellent levels of enantiocontrol.

Mode of Action

For instance, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, another organocatalyst, activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding.

Biochemical Pathways

Organocatalysts like this compound are known to be involved in a variety of organic transformations.

Result of Action

Organocatalysts like this compound are known to promote a variety of organic transformations.

Action Environment

The success of similar compounds in suzuki–miyaura (sm) cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent.

Biological Activity

Methyl (2-(((3,5-bis(trifluoromethyl)phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate, also known by its CAS number 1024082-03-8, is a synthetic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by several functional groups that contribute to its biological activity:

- Molecular Formula : C19H17F6NO6S

- Molecular Weight : 501.4 g/mol

- Key Functional Groups :

- Methyl ester

- Sulfonamide

- Trifluoromethyl substitutions

These structural features are believed to enhance the compound's lipophilicity and bioavailability, which are crucial for its interaction with biological targets.

1. Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. The sulfonamide group is often associated with anti-inflammatory activity, potentially through inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokines.

2. Antitumor Activity

Research suggests that this compound may possess antitumor properties. In vitro assays have indicated cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds with trifluoromethyl groups demonstrate enhanced potency against tumor cells due to their ability to interact with specific cellular pathways involved in proliferation and apoptosis.

3. Antibacterial Potential

The presence of the sulfonamide moiety in the compound suggests potential antibacterial activity. Sulfonamides are well-known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism may be applicable to this compound as well.

Understanding the mechanisms underlying the biological activities of this compound is crucial for elucidating its therapeutic potential. Current research focuses on:

- Interaction with Enzymes : Studies utilizing molecular docking techniques suggest that the compound may interact with enzymes involved in inflammatory pathways or cancer cell proliferation.

- Structure-Activity Relationships (SAR) : Analysis of similar compounds has revealed that specific substitutions on the phenyl rings can significantly alter biological activity. For instance, the trifluoromethyl groups enhance lipophilicity and may improve binding affinity to biological targets.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Scientific Research Applications

Methyl (2-(((3,5-bis(trifluoromethyl)phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate is a chemical compound with a variety of applications. It is also known by its CAS number 1024082-03-8 .

Basic Information:

- IUPAC Name: Benzeneacetic acid, 2-[[[3,5-bis(trifluoromethyl)phenyl]amino]sulfonyl]-4,5-dimethoxy-, methyl ester

- Molecular Formula: C19H17F6NO6S

- Molecular Weight: Approximately 501.4 g/mol

Properties and Reactivity:

The compound is a synthetic organic compound characterized by a complex molecular structure. It features a methyl ester group, a sulfonamide functional group, and multiple trifluoromethyl substitutions on the phenyl ring, which contribute to its unique chemical properties and biological activities. The chemical reactivity of this compound is influenced by its functional groups.

Applications:

this compound has potential applications in various fields. It exhibits notable biological activities, with preliminary studies suggesting potential anti-inflammatory and antitumor properties. The presence of the sulfonamide moiety is often linked to antibacterial activity, while the trifluoromethyl groups may enhance lipophilicity and bioavailability. Further pharmacological studies are necessary to elucidate its full therapeutic potential.

Synthesis:

The synthesis of this compound typically involves several steps, and each step requires careful control of reaction conditions to ensure high yields and purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s sulfonamide backbone and trifluoromethyl/methoxy substituents invite comparisons with sulfonylurea herbicides and related sulfonamide derivatives. Below is a detailed analysis based on structural and functional analogs from the provided evidence and inferred properties:

Structural Analogues from Sulfonylurea Herbicides

lists sulfonylurea herbicides such as:

- Triflusulfuron methyl ester : Contains a trifluoroethoxy-triazine group.

- Ethametsulfuron methyl ester : Features an ethoxy-triazine moiety.

- Metsulfuron methyl ester : Includes a methoxy-triazine substituent.

Key Structural Differences :

Functional Implications :

- The absence of a triazine ring in the target compound suggests a divergent mechanism of action compared to ALS-inhibiting sulfonylureas .

- The trifluoromethyl groups may enhance environmental persistence compared to methoxy/ethoxy substituents in classical sulfonylureas.

Comparison with Sulfonamide Derivatives

includes sulfonamide-based compounds like 2-Hydroxy-5-[[(phenylmethyl)sulfonyl]amino]benzoic acid (CAS 926207-79-6), which shares a sulfonamide linkage but lacks trifluoromethyl or dimethoxy groups.

Key Contrasts :

Hypothetical Data Table :

Q & A

Q. Q1. What are the critical steps for synthesizing this compound, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sequential sulfonamide formation and esterification. Key steps include:

- Sulfonylation: Reacting 3,5-bis(trifluoromethyl)aniline with a sulfonyl chloride intermediate under anhydrous conditions (e.g., DCM, 0–5°C).

- Esterification: Coupling the sulfonamide intermediate with methyl 2-(4,5-dimethoxyphenyl)acetate via nucleophilic substitution.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product .

Critical Factors:

- Temperature: Lower temperatures (<10°C) minimize side reactions during sulfonylation.

- Catalysts: Use of triethylamine or DMAP improves reaction efficiency .

- Yield Optimization: Pilot-scale trials report 55–70% yield, with purity >95% confirmed by HPLC .

Q. Q2. How is structural confirmation achieved, and what analytical discrepancies might arise?

Methodological Answer: Primary Techniques:

- NMR: H and C NMR verify the sulfonamide NH proton (δ 10.2–10.5 ppm) and trifluoromethyl groups (δ 118–122 ppm, F NMR) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion [M+H] with <2 ppm error .

Common Discrepancies:

- Impurity Peaks: By-products from incomplete sulfonylation (e.g., unreacted aniline) may appear in LC-MS.

- Solution: Repetitive recrystallization in ethanol/water (7:3 v/v) improves purity .

Q. Q3. What reaction mechanisms are involved in its functional group transformations?

Methodological Answer:

- Sulfonamide Formation: Nucleophilic attack of the aniline’s NH on the sulfonyl chloride’s electrophilic sulfur, followed by HCl elimination .

- Ester Stability: The methyl ester group is susceptible to hydrolysis under basic conditions (pH >10), requiring neutral pH during storage .

Advanced Research Questions

Q. Q4. How can computational modeling predict its binding affinity to biological targets?

Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX).

- Parameterization: Include trifluoromethyl groups as hydrophobic moieties and sulfonamide as a zinc-binding motif .

- Validation: Compare computational results with in vitro IC data to refine force fields .

Q. Q5. What environmental degradation pathways are relevant, and how are they studied?

Methodological Answer:

- Hydrolysis: Monitor ester cleavage in aqueous buffers (pH 4–9) via HPLC, identifying methoxy-substituted by-products .

- Photolysis: Conduct UV irradiation experiments (λ = 254 nm) to assess photodegradation half-life (t ~48 hours in sunlight) .

- Ecotoxicity: Use Daphnia magna assays to evaluate LC values, with data normalized to OECD guidelines .

Q. Q6. How do conflicting bioactivity data from different assays arise, and how are they resolved?

Methodological Answer: Case Example:

- In vitro vs. In vivo Efficacy: Discrepancies may stem from poor solubility (logP ~3.5) limiting bioavailability.

- Resolution:

- Formulation Optimization: Use PEG-based nanoemulsions to enhance solubility .

- Dose-Response Curves: Validate activity across multiple cell lines (e.g., HepG2, MCF-7) to rule out cell-specific artifacts .

Q. Q7. What strategies optimize multi-step synthesis for high-throughput screening?

Methodological Answer:

- Automated Platforms: Employ flow chemistry systems (e.g., Syrris Asia) for continuous sulfonylation and esterification.

- DoE Approach: Use factorial design (e.g., temperature, reagent stoichiometry) to identify critical parameters. Pilot studies show 20% yield improvement with 1.2 eq. sulfonyl chloride .

Q. Q8. How is metabolic stability assessed in preclinical studies?

Methodological Answer:

- Microsomal Assays: Incubate with rat liver microsomes (RLM) and NADPH cofactor, quantifying parent compound depletion via LC-MS/MS.

- Key Metrics: High clearance (>50% depletion in 30 min) indicates CYP450-mediated metabolism, guiding structural modifications (e.g., replacing methoxy with halogens) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.